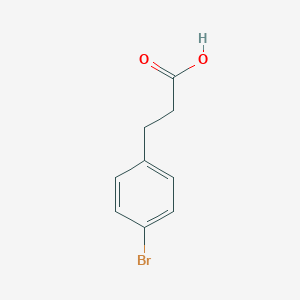

3-(4-Bromophenyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSTWHYWOVZDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370830 | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-30-7 | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Weight of 3-(4-Bromophenyl)propionic Acid: From Theoretical Calculation to Experimental Verification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise molecular weight of a compound is a fundamental parameter that underpins its identity, purity, and stoichiometric relationships in chemical reactions. For researchers in pharmaceutical development and organic synthesis, this value is critical for everything from reaction yield calculations to the characterization of novel therapeutic agents. This guide provides an in-depth examination of the molecular weight of 3-(4-Bromophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will cover its theoretical calculation, detail a comprehensive protocol for experimental verification using Electrospray Ionization Mass Spectrometry (ESI-MS), and discuss the significance of this parameter in the context of drug discovery and development.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid whose structure is valuable in medicinal chemistry and material science.[1] Its bromophenyl group enhances reactivity, making it a versatile building block for more complex molecules.[1] It serves as a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory drugs, and is also used in the synthesis of agrochemicals and polymers.[1][2]

Given its role as a foundational precursor, the ability to unequivocally confirm its identity and purity is paramount. The most fundamental property for this purpose is its molecular weight. An accurate molecular weight determination validates the success of a synthesis, ensures the quality of starting materials, and is a prerequisite for regulatory submission and further research.

Theoretical Molecular Weight Determination

The molecular weight of a compound is derived from its molecular formula, which enumerates the constituent atoms.

Chemical Identity

Calculation from Atomic Masses

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element:

-

Carbon (C): 9 atoms × 12.011 u ≈ 108.099 u

-

Hydrogen (H): 9 atoms × 1.008 u ≈ 9.072 u

-

Bromine (Br): 1 atom × 79.904 u ≈ 79.904 u

-

Oxygen (O): 2 atoms × 15.999 u ≈ 31.998 u

Sum (Molecular Weight) = 108.099 + 9.072 + 79.904 + 31.998 = 229.073 u

This calculated value is often expressed in grams per mole ( g/mol ). Multiple sources confirm the molecular weight of this compound to be 229.07 g/mol .[1][3][4][5]

Physicochemical Properties Summary

A summary of key quantitative data provides a clear reference for laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][3][4] |

| Average Molecular Weight | 229.07 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 227.97859 Da | [4] |

| Appearance | White Crystalline Powder | [1][6] |

| Melting Point | 132-136 °C | [1][6] |

| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [4] |

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity of a synthesized or purchased compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[7]

For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[8][9] ESI is adept at generating intact molecular ions from liquid samples with minimal fragmentation, which is crucial for accurate molecular weight determination.[8][10][11]

The ESI-MS Workflow

The process involves transferring the analyte from a liquid phase to the gas phase as an ion, which can then be analyzed by the mass spectrometer.

Detailed Experimental Protocol

This protocol is designed as a self-validating system for determining the molecular weight of this compound using ESI-MS.

Objective: To experimentally confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

2 mL autosampler vials with septa screw caps

-

Micropipettes and sterile tips

-

Syringe filters (0.22 µm)

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

-

Stock Solution Preparation (Causality: To ensure accurate and reproducible dilutions):

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve it in 1 mL of HPLC-grade methanol to create a stock solution of approximately 1 mg/mL. Ensure complete dissolution.

-

-

Working Solution Preparation (Causality: To achieve a concentration suitable for ESI, preventing detector saturation and ion suppression):

-

Pipette 10 µL of the stock solution into a clean 2 mL vial.

-

Add 990 µL of a 50:50 methanol:water mixture. This yields a working solution of ~10 µg/mL.

-

For Negative Ion Mode ([M-H]⁻): The carboxylic acid moiety is acidic and readily loses a proton. This mode is often preferred for this compound. Add a trace amount of ammonium hydroxide if needed to facilitate deprotonation.

-

For Positive Ion Mode ([M+H]⁺): To analyze the protonated molecule, add formic acid to the 50:50 methanol:water mixture to a final concentration of 0.1%. This promotes the formation of [M+H]⁺ ions.

-

-

Sample Filtration (Causality: To prevent blockage of the delicate ESI capillary and tubing, ensuring instrument integrity and data quality):

-

Draw the working solution into a syringe.

-

Attach a 0.22 µm syringe filter and carefully dispense the solution into a final, labeled autosampler vial.[12]

-

-

Instrument Setup and Calibration (Causality: To ensure mass accuracy. Calibration with a known standard is a critical step for trustworthy results):

-

Set up the ESI-MS instrument according to the manufacturer's guidelines.

-

Select the desired ionization mode (Negative or Positive).

-

Calibrate the mass analyzer using the manufacturer's recommended calibration solution to ensure high mass accuracy.

-

Set the mass scan range appropriately, for example, from m/z 100 to 500, to ensure the expected molecular ion is captured.

-

-

Sample Analysis:

-

Place the vial in the autosampler tray.

-

Create an acquisition method, setting parameters for solvent flow rate, spray voltage, and source temperature.

-

Inject the sample. Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.

-

Data Interpretation and Validation

The output of the experiment is a mass spectrum, a plot of ion intensity versus m/z.

-

Identifying the Molecular Ion:

-

In negative ion mode , the primary peak of interest will be the deprotonated molecule, [M-H]⁻. Its expected m/z would be (229.07 - 1.008) ≈ 228.06 .

-

In positive ion mode , the primary peak will be the protonated molecule, [M+H]⁺. Its expected m/z would be (229.07 + 1.008) ≈ 230.08 .

-

-

The Bromine Isotopic Signature (A Self-Validating Feature):

-

A key feature for validating the presence of bromine is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).

-

Therefore, the mass spectrum will show a pair of peaks for any bromine-containing ion, separated by approximately 2 m/z units (the "A" and "A+2" peaks). The intensity of these two peaks will be nearly identical (a ~1:1 ratio).

-

Observing this distinct pattern provides extremely high confidence that the detected ion contains a single bromine atom, thus validating the compound's identity.

-

The Role of Molecular Weight in Drug Development

The molecular weight of a compound like this compound and its derivatives is not just an identifier; it is a critical parameter influencing its entire lifecycle as a potential drug candidate.[13]

-

Absorption and Permeability: Molecular weight is a core component of predictive models like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 g/mol .[13] Lower molecular weight compounds tend to have better absorption and membrane permeability.[14]

-

Pharmacokinetics (ADME): The size of a molecule impacts its distribution, metabolism, and excretion (ADME) profile.[13] Larger molecules may face challenges crossing biological barriers like the blood-brain barrier and may be cleared from the body differently than smaller ones.[15][16]

-

Formulation and Delivery: The physicochemical properties tied to molecular weight, such as solubility, directly influence how a drug can be formulated for delivery (e.g., as a tablet, injectable, etc.).[13]

Conclusion

The molecular weight of this compound is confirmed through theoretical calculation and robust experimental verification to be 229.07 g/mol . The process of determination, particularly through ESI-MS, relies on a methodical protocol that includes proper sample preparation, instrument calibration, and careful interpretation of the resulting mass spectrum. The characteristic isotopic signature of bromine provides a powerful, built-in validation checkpoint. For scientists in drug discovery and chemical synthesis, an accurate understanding and confirmation of this fundamental property are the essential first steps in leveraging this versatile compound for the creation of novel medicines and materials.

References

-

SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

- Santos, L. S. (Ed.). (2010).

-

LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 1643-30-7) Properties. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Brookhaven Instruments. (n.d.). What is Molecular Weight?. Retrieved from [Link]

-

Wisdomlib. (2025, July 31). Molecular weight drugs: Significance and symbolism. Retrieved from [Link]

-

Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Methods for Identification and Quantitation of Small Molecules and Peptides in Bioenergy, Metabolism, and Proteome Research. Retrieved from [Link]

-

Moco, S., Capanoglu, E., & Bino, R. J. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 31(1), 1-12. Retrieved from [Link]

-

Price, A. D., et al. (2018). Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide. Journal of Controlled Release, 278, 1-10. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-溴苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1643-30-7 [chemicalbook.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. uab.edu [uab.edu]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. scispace.com [scispace.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Molecular weight drugs: Significance and symbolism [wisdomlib.org]

- 16. Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenyl)propionic Acid

Introduction: A Versatile Intermediate in Modern Chemistry

3-(4-Bromophenyl)propionic acid, a substituted aromatic carboxylic acid, is a compound of significant interest within the realms of pharmaceutical and chemical research. Its molecular architecture, featuring a bromophenyl group attached to a propionic acid moiety, renders it a valuable intermediate in the synthesis of a diverse array of bioactive molecules and specialized chemical entities.[1] Researchers in drug development frequently leverage this compound as a foundational element for creating novel anti-inflammatory and analgesic agents.[1] Beyond its pharmaceutical applications, its reactivity makes it a key building block in the production of agrochemicals, dyes, and other performance materials.[1] A thorough understanding of its physical properties is paramount for its effective utilization in these synthetic endeavors, ensuring reproducibility, optimizing reaction conditions, and guaranteeing the quality of the final products. This guide provides a comprehensive overview of the key physical characteristics of this compound, grounded in established analytical techniques.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below. This information is critical for handling, storage, and application of the compound in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| CAS Number | 1643-30-7 | [1][2] |

| Appearance | White to light yellow or beige crystalline solid | [1] |

| Melting Point | 133-136 °C (lit.) | [2] |

| Boiling Point | 338.2±17.0 °C at 760 mmHg (Predicted) | |

| pKa | 4.60±0.10 (Predicted) | |

| Flash Point | 158.3±20.9 °C (Predicted) |

Experimental Determination of Physical Properties

The following sections detail the standard methodologies for the experimental verification of the key physical properties of this compound. The described protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.[3] The capillary method is a standard and reliable technique for this determination.[4][5]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid at the sealed end.[6]

-

Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.

Causality Behind Experimental Choices: A slow heating rate is crucial for an accurate measurement, as it allows for the efficient transfer of heat from the heating block to the sample, ensuring that the recorded temperature accurately reflects the temperature of the sample as it melts.[5]

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Understanding the solubility of this compound in various solvents is essential for its use in synthesis, purification, and formulation. A systematic approach is employed to classify its solubility characteristics.

Experimental Protocol: Solubility Assessment

-

Initial Screening in Water: A small, measured amount of the compound (e.g., 10 mg) is added to a known volume of deionized water (e.g., 1 mL) at room temperature. The mixture is agitated vigorously.[7]

-

pH of Aqueous Solution: If the compound dissolves in water, the pH of the resulting solution is measured using a calibrated pH meter or pH indicator paper to determine its acidic or basic nature.

-

Testing in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[7][8] Solubility in NaOH and NaHCO₃ indicates an acidic compound, while solubility in HCl suggests a basic compound.[8]

-

Solubility in Organic Solvents: The solubility is also assessed in common organic solvents such as methanol, ethanol, acetone, and dichloromethane to identify suitable solvents for reactions and chromatography.

Trustworthiness of the Protocol: This hierarchical testing provides a self-validating system. For instance, as a carboxylic acid, this compound is expected to be insoluble in water but soluble in a basic solution like 5% NaOH due to the formation of the water-soluble sodium salt.

Caption: Logical Flow for Solubility Determination.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, key characteristic absorptions are expected for the carboxylic acid and the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[9]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[9]

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.[9]

-

Spectrum Acquisition: The IR spectrum is recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Spectrometer Setup: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[10][11]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][12] It may also cause respiratory irritation.[2][12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of fire, carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.[13]

Conclusion

The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. This guide provides a framework for the characterization of this important chemical intermediate, emphasizing the principles of scientific integrity and experimental robustness. A thorough understanding and application of these methods will facilitate the successful use of this compound in a variety of synthetic applications, from academic research to industrial drug development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. ACS Publications. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Williamson, T. D. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Ministry of Education and Science of Ukraine. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

-

Mini-Reviews in Organic Chemistry. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

Rio de Janeiro State Government. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. web.williams.edu [web.williams.edu]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Melting Point of 3-(4-Bromophenyl)propionic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 3-(4-Bromophenyl)propionic acid, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document delves into the scientific principles, experimental methodologies, and the significance of this property in the broader context of pharmaceutical sciences.

Introduction to this compound and the Significance of its Melting Point

This compound, with the CAS number 1643-30-7, is a versatile intermediate compound utilized in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[1] Its molecular structure, featuring a bromophenyl group, makes it a valuable building block in organic synthesis.[1]

The melting point of a solid crystalline substance is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. This physical property is of paramount importance in the pharmaceutical industry for several reasons:

-

Purity Assessment: The melting point is a primary indicator of purity. Impurities tend to lower and broaden the melting point range.[2] A sharp, well-defined melting point is often the first sign of a pure substance.

-

Compound Identification and Characterization: The melting point is a characteristic physical property of a pure compound and can be used for its identification.[3] In drug development, it is a fundamental parameter determined during the physicochemical characterization of active pharmaceutical ingredients (APIs).[4][5]

-

Quality Control: In a manufacturing setting, consistent melting point measurements across different batches ensure the uniformity and quality of the API.[2][6] It is a basic test in the International Pharmacopoeia for quality control.[2][7]

-

Informing Formulation Development: The melting point influences the solubility and dissolution rate of a drug, which in turn can affect its bioavailability.[8][9] Knowledge of the melting point is crucial for designing appropriate dosage forms.

Data Summary: Melting Point of this compound

The melting point of this compound has been reported by various chemical suppliers and databases. A summary of these findings is presented below.

| Reported Melting Point (°C) | Source(s) | Purity/Assay |

| 133-136 | Sigma-Aldrich, ChemicalBook, ChemBK | 98% |

| 132-136 | Chem-Impex | ≥ 99% (HPLC) |

| 135 | Chemcasts | Not specified |

The most frequently cited melting point range for this compound is 133-136 °C .[5][10] This narrow range suggests a relatively pure compound.

Experimental Protocol 1: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus, a widely accepted method in pharmaceutical quality control.[11][12]

Principle

A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting point range.

Materials and Equipment

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP30)

-

Glass capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

Certified reference standards for calibration (e.g., caffeine, vanillin)

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with known melting points to ensure the accuracy of the temperature readings.[12]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a suitable drying agent.

-

Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform heat transfer.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the closed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2.5-3.5 mm.[11]

-

-

Melting Point Determination:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

If the approximate melting point is known (around 133-136 °C), set the apparatus to heat rapidly to about 5-10 °C below the expected melting point.[11]

-

Then, adjust the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[13]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

-

Reporting: The melting point is reported as a range from the onset to the clear point. For example, 133.5-135.0 °C.

Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

Advanced Protocol 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[14]

Principle

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.[16]

Advantages of DSC

-

High Precision and Accuracy: DSC provides highly accurate and reproducible melting point data.[17]

-

Quantitative Information: It also determines the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[14]

-

Small Sample Size: Typically requires only a few milligrams of the sample.

-

Purity Estimation: The shape of the melting peak can be used to estimate the purity of the sample using the van't Hoff equation.[17]

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the experimental parameters: typically, a heating rate of 2-10 °C/min under a nitrogen atmosphere.[17]

-

Heat the sample to a temperature well above its expected melting point.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

Determine the onset temperature of the peak, which is reported as the melting point. The software of the instrument typically performs this calculation.

-

Integrate the peak area to determine the enthalpy of fusion.

-

Interpreting the Results: Factors Influencing Melting Point

Purity

As previously mentioned, impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. For this compound, potential impurities could arise from the starting materials or by-products of its synthesis. For instance, isomers such as 3-(2-bromophenyl)propionic acid or 3-(3-bromophenyl)propionic acid, if present, would lower and broaden the observed melting point.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different melting points. While there is no widely reported polymorphism for this compound in the searched literature, it is a phenomenon that should be considered for any crystalline solid in pharmaceutical development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities. Techniques like X-ray powder diffraction (XRPD) can be used to identify different polymorphic forms.[5]

Conclusion

The melting point of this compound, typically observed in the range of 133-136 °C , is a critical parameter for its identification, purity assessment, and quality control. Accurate determination of this value is essential for researchers and drug development professionals. While the capillary method is a reliable and accessible technique, Differential Scanning Calorimetry offers a more precise and quantitative analysis. A thorough understanding of the experimental methodologies and the factors that can influence the melting point is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

-

FLUKE.COM.MM. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

-

THIETBIDO.NET. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved from [Link]

-

Aparna, T. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Retrieved from [Link]

-

Rinaki, E., Valsami, G., & Macheras, P. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 541-554. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination. Retrieved from [Link]

-

de Oliveira, M. A., & Yoshida, M. I. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO, 39(3), 447-452. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Du, G., Zhou, T., & Ghebeh, H. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. labinsights.nl [labinsights.nl]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Why Is Melting Point Crucial in Large Labs and Research Facilities? | THIETBIDO.NET [thietbido.net]

- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. langhuapharma.com [langhuapharma.com]

- 10. This compound | 1643-30-7 [chemicalbook.com]

- 11. thinksrs.com [thinksrs.com]

- 12. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. m.youtube.com [m.youtube.com]

- 17. scielo.br [scielo.br]

solubility of 3-(4-Bromophenyl)propionic acid

An In-Depth Technical Guide to the Solubility of 3-(4-Bromophenyl)propionic Acid

Introduction

This compound is an aromatic carboxylic acid utilized as a versatile intermediate and building block in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bromophenyl group, enhances its utility in diverse synthetic transformations.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Among these, aqueous and solvent solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of derivative active pharmaceutical ingredients (APIs).[2][3]

Low solubility can lead to unpredictable results in vitro, hinder absorption in vivo, and present significant challenges during process chemistry and formulation.[3][4] This guide provides a comprehensive technical overview of the . It moves beyond simple data presentation to elucidate the underlying principles governing its solubility, detail robust experimental methodologies for its characterization, and offer insights into the interpretation of solubility data. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid crystalline powder at ambient conditions, characterized by a propionic acid side chain attached to a para-substituted brominated benzene ring.[5] The presence of the carboxylic acid functional group defines it as a weak acid, a feature that is central to its solubility profile, particularly in aqueous systems.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [6] |

| Molecular Weight | 229.07 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 133-136 °C | |

| Boiling Point | 250 °C (at 30 mmHg) | [5][7] |

| Predicted pKa | 4.60 ± 0.10 | [5][8] |

| Qualitative Solubility | Soluble in Methanol | [5][8] |

The acid dissociation constant, or pKa, is arguably the most critical parameter for predicting the pH-dependent solubility of an ionizable compound. The predicted pKa of ~4.6 suggests that this compound is a weak acid, similar in strength to benzoic acid. This value represents the pH at which the compound exists in an equilibrium of 50% neutral (protonated) and 50% ionized (deprotonated) forms. This equilibrium is the primary determinant of its aqueous solubility.

Section 2: Theoretical Principles of Solubility

A fundamental understanding of the factors influencing solubility is essential for designing experiments and interpreting data correctly. The dissolution of a solid in a liquid is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

Causality Behind Key Influencing Factors

-

pH and Ionization: For an ionizable compound like this compound, pH is the most dominant factor affecting aqueous solubility.[9] The relationship is governed by the Henderson-Hasselbalch equation.

-

Below the pKa (pH < 4.6): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and capable of forming strong intermolecular hydrogen bonds in the solid state, resulting in low aqueous solubility.[10]

-

Above the pKa (pH > 4.6): The compound exists primarily in its ionized carboxylate form (-COO⁻). This anionic form is significantly more polar and readily interacts with water molecules through ion-dipole forces, leading to a substantial increase in aqueous solubility.[9][11]

-

-

Solvent Polarity and Co-solvency: The principle of "like dissolves like" is central.[9] The molecule possesses a dual nature: a non-polar bromophenyl ring and a polar carboxylic acid group.

-

In polar protic solvents (e.g., methanol, ethanol), the solvent can engage in hydrogen bonding with the carboxylic acid group, leading to good solubility.[5][8]

-

In non-polar solvents (e.g., hexane), solubility is expected to be very low, as the solvent cannot effectively solvate the polar acid group.

-

Co-solvency , the addition of a water-miscible organic solvent (like ethanol or propylene glycol) to an aqueous solution, can enhance the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system, making it more favorable for the non-polar portion of the solute.[11]

-

-

Temperature: The dissolution of most solid compounds, including carboxylic acids, is an endothermic process, meaning it absorbs heat from the surroundings.[9] Consequently, according to Le Chatelier's principle, increasing the temperature will increase the kinetic energy of solvent molecules and shift the equilibrium towards dissolution, thereby increasing solubility.[9]

Section 3: Experimental Determination of Physicochemical Properties

Accurate and reproducible data requires robust, validated experimental protocols. This section details the gold-standard methodologies for determining the pKa and thermodynamic .

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13] It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, where pH equals pKa.[14]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., methanol/water) to achieve a final concentration of approximately 1-10 mM. Note: The use of a co-solvent is often necessary for initial dissolution, but the reported pKa will be for that specific solvent system.[12]

-

Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a weak acid.[12]

-

Titration: Immerse the calibrated pH electrode and begin stirring. Add standardized, carbonate-free 0.1 M NaOH solution in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point of the curve).[14] First and second derivative plots can be used to precisely locate the equivalence point.[15]

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility, as it ensures the solution is truly saturated.[4] This method is distinct from kinetic solubility assays, which often start from a supersaturated DMSO stock solution and can overestimate equilibrium solubility.[2][4]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents (e.g., methanol, ethanol, acetonitrile).

-

Sample Addition: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific solvent. "Excess" means that undissolved solid should be clearly visible.[4]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Shake the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles. This is a critical step; high-speed centrifugation (e.g., >10,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.[2][3]

-

Sample Dilution: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC protocol described below, to determine the concentration of the dissolved compound.

Protocol 3: Analyte Quantification by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC with UV detection is a specific, robust, and widely used technique for the quantification of small organic molecules containing a UV chromophore, such as the bromophenyl group in the target analyte.

Typical Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 30% B to 90% B over 10 minutes | A gradient elution ensures the compound elutes as a sharp peak. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Quantification Procedure:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted supernatant samples.

-

Determine the concentration in the samples by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Section 4: Anticipated Solubility Profile & Data Interpretation

The data generated from the described protocols will provide a comprehensive solubility profile. The results should be tabulated for clarity and ease of comparison.

Table 2: Example Solubility Data for this compound at 25 °C

| Solvent System | pH (for aqueous) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl Buffer | 2.0 | Expected Low | Expected Low |

| Acetate Buffer | 5.0 | Expected Moderate | Expected Moderate |

| Phosphate Buffer | 7.4 | Expected High | Expected High |

| Borate Buffer | 9.0 | Expected High | Expected High |

| Methanol | N/A | Expected High | Expected High |

| Ethanol | N/A | Expected High | Expected High |

| Acetonitrile | N/A | Expected Moderate | Expected Moderate |

| Hexane | N/A | Expected Very Low | Expected Very Low |

Interpreting the Data: The anticipated results reflect the theoretical principles discussed earlier. The aqueous solubility is expected to be very low at pH 2.0 (well below the pKa), where the compound is in its neutral, less soluble form. As the pH increases past the pKa of ~4.6, a sharp increase in solubility is expected due to the formation of the highly soluble carboxylate anion. The solubility in polar organic solvents like methanol is predicted to be high, confirming the qualitative data found in the literature.[5]

Conclusion

The is a multi-faceted property governed by the interplay of its molecular structure and the physicochemical environment. As a weak carboxylic acid, its aqueous solubility is exquisitely sensitive to pH, increasing dramatically as the pH rises above its pKa of approximately 4.6. Its amphiphilic nature also dictates a favorable solubility in polar organic solvents.

For professionals in chemical and pharmaceutical development, a precise characterization of this property is not optional—it is a prerequisite for success. By employing robust, gold-standard methodologies such as potentiometric titration for pKa determination and the shake-flask method for thermodynamic solubility, researchers can generate the high-quality, reliable data needed to guide formulation, optimize reaction conditions, and accelerate the development of new chemical entities. This guide provides the theoretical foundation and practical framework necessary to achieve that critical objective.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Chemcasts. This compound (CAS 1643-30-7) Properties | Density, Cp, Viscosity. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). [Link]

-

ChemBK. This compound. (2024-04-09). [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

StudySmarter. Factors affecting solubility. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 17.5: Factors that Affect Solubility. (2023-07-07). [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. (2019-01-03). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound | 1643-30-7 [chemicalbook.com]

- 6. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1643-30-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)propionic Acid: Structure, Properties, and Applications

Abstract

This whitepaper provides a comprehensive technical overview of 3-(4-Bromophenyl)propionic acid, a pivotal intermediate in the fields of pharmaceutical chemistry, organic synthesis, and materials science. This guide delves into the compound's core chemical structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. We will explore a representative synthetic pathway, discuss its chemical reactivity, and highlight its significant applications in drug development and other advanced scientific domains. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this versatile chemical building block.

Foundational Chemical Identity

This compound is an aromatic carboxylic acid distinguished by a propionic acid chain attached to a benzene ring substituted with a bromine atom at the para (4-) position. This bromine atom significantly influences the molecule's reactivity, making it a valuable precursor for a wide range of more complex molecules through various cross-coupling reactions. Its carboxylic acid functional group provides a reactive handle for derivatization, such as amidation and esterification.

Below is the definitive chemical structure of this compound.

Caption: Figure 1: Chemical Structure of this compound.

The compound's identity is rigorously defined by several key identifiers, summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [1] |

| CAS Number | 1643-30-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| InChI Key | NCSTWHYWOVZDOC-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)Br | [1] |

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

This compound typically presents as a white crystalline solid.[3] Its physical properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White crystal / solid | [3] |

| Melting Point | 133-136 °C | |

| Purity | ≥ 97-99% (technique dependent) | [2] |

| Storage | Store at 0-8 °C | [3] |

Structural Elucidation via Spectroscopy

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive validation of the molecule's identity. Spectral data for this compound is available in public databases.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton NMR spectrum would exhibit distinct signals. The two aromatic protons ortho to the propionic acid group and the two protons ortho to the bromine atom would appear as two distinct doublets in the aromatic region (approx. 7.0-7.5 ppm). The two methylene groups (-CH₂CH₂-) of the propionic acid chain would appear as two triplets in the aliphatic region (approx. 2.6-3.0 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show nine distinct carbon signals. This includes four signals for the aromatic carbons (due to symmetry), one for the carbonyl carbon (approx. 178 ppm), and two for the methylene carbons. The carbon atom bonded to the bromine will have a characteristic chemical shift.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum is key for identifying functional groups. A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show two major peaks for the molecular ion (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Caption: Figure 2: Spectroscopic workflow for structural confirmation.

Synthesis and Chemical Reactivity

Representative Synthetic Pathway: The Perkin Reaction

While various synthetic routes exist, the Perkin reaction provides a classic and illustrative method for generating the core structure of a substituted cinnamic acid, which can then be reduced to the target propionic acid.[4][5] The causality behind this choice of pathway lies in its reliability for condensing aromatic aldehydes with acid anhydrides to form α,β-unsaturated aromatic acids.[4][6]

The protocol involves two main stages:

-

Perkin Condensation: 4-Bromobenzaldehyde is condensed with acetic anhydride in the presence of a weak base, such as sodium acetate, to form 4-bromocinnamic acid.

-

Reduction: The double bond of the resulting cinnamic acid derivative is then selectively reduced to a single bond to yield this compound. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst).

Sources

- 1. This compound | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. longdom.org [longdom.org]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

A Comprehensive Guide to 3-(4-Bromophenyl)propionic Acid: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)propionic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis and drug discovery. Its structural motif is present in a variety of compounds with diverse biological activities. This technical guide provides an in-depth overview of its nomenclature, including a comprehensive list of synonyms, its physicochemical properties, and established synthetic protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their respective fields.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication and reproducibility. This compound is known by several alternative names in scientific literature and chemical supplier catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-(4-bromophenyl)propanoic acid .[1][2] The subtle difference in the suffix "-propionic" versus "-propanoic" is a common point of variation in chemical nomenclature, with "propanoic acid" being the more formal IUPAC designation for a three-carbon carboxylic acid.

A comprehensive list of synonyms and identifiers is presented in the table below:

| Type | Name/Identifier | Source/Reference |

| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [1][2] |

| Common Name | This compound | [1][2][3][4][5] |

| Alternative Name | 4-Bromobenzenepropanoic acid | [3][4] |

| Alternative Name | Benzenepropanoic acid, 4-bromo- | [1][3][4] |

| Alternative Name | p-Bromohydrocinnamic acid | [1] |

| Alternative Name | 4-Bromohydrocinnamic acid | [1] |

| CAS Number | 1643-30-7 | [2][3][4][5] |

| PubChem CID | 2735609 | [1][2] |

| EINECS Number | 629-097-3 | [4] |

| MDL Number | MFCD01310793 | [5] |

It is important for researchers to recognize these various synonyms when searching databases such as PubChem, SciFinder, and Reaxys to ensure a thorough retrieval of relevant information. The Chemical Abstracts Service (CAS) number, 1643-30-7, provides a unique and unambiguous identifier for this specific chemical substance.[2][3][4][5]

Logical Framework for Nomenclature

The naming conventions for this compound follow a logical hierarchy based on IUPAC rules. The following diagram illustrates the relationship between the parent structure and its substituents, leading to its systematic name.

Caption: Derivation of the systematic name for 3-(4-Bromophenyl)propanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2][5] |

| Appearance | Solid | [5] |

| Melting Point | 133-136 °C | [4][5] |

| Boiling Point | 250°C/30mmHg | [4] |

| InChI Key | NCSTWHYWOVZDOC-UHFFFAOYSA-N | [2][5] |

| SMILES | OC(=O)CCc1ccc(Br)cc1 | [1][5] |

These properties indicate that this compound is a stable, solid compound at room temperature, which simplifies its handling and storage. Its defined melting point range suggests a relatively high purity for commercially available samples.

Synthetic Approaches

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and reliable method is the Heck reaction, followed by reduction and hydrolysis.

Example Synthetic Workflow: Heck Reaction Pathway

This workflow provides a general overview of a potential synthetic route. Specific reaction conditions, catalysts, and reagents may be optimized for yield and purity.

Sources

An In-depth Technical Guide to p-Bromohydrocinnamic Acid: Properties, Synthesis, and Applications

Introduction: Navigating the Nomenclature of Brominated Phenylpropanoic Acids

In the landscape of chemical synthesis and drug discovery, precision in nomenclature is paramount. The term "p-bromohydrocinnamic acid" frequently appears in chemical literature and commercial catalogs, yet it can be a source of ambiguity. This name is often used to refer to two distinct isomers of brominated phenylpropanoic acid, and a clear understanding of their structures is crucial for any research application. This guide will focus primarily on 3-(4-bromophenyl)propanoic acid , the isomer where the bromine atom is substituted at the para (4-position) of the phenyl ring. This is the isomer most accurately described by the "p-" prefix. However, to provide a comprehensive resource, we will also briefly discuss the properties of its isomer, 3-bromo-3-phenylpropanoic acid , where the bromine atom is located on the benzylic carbon of the propanoic acid chain.

This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the core properties, synthesis, and applications of 3-(4-bromophenyl)propanoic acid. We will delve into the causality behind experimental choices, provide validated protocols, and support all claims with authoritative references.

Chapter 1: Core Properties of 3-(4-Bromophenyl)propanoic Acid

3-(4-Bromophenyl)propanoic acid is a versatile building block in organic synthesis, valued for its bifunctional nature, possessing both a carboxylic acid handle for derivatization and a brominated aromatic ring amenable to a wide range of cross-coupling reactions.

Chemical and Physical Properties

The key physicochemical properties of 3-(4-bromophenyl)propanoic acid (CAS No: 1643-30-7) are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 1643-30-7 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | |

| IUPAC Name | 3-(4-bromophenyl)propanoic acid | [2] |

| Synonyms | 4-Bromohydrocinnamic acid, p-Bromohydrocinnamic acid | [1] |

| Appearance | White to light yellow or beige crystalline powder | [3] |

| Melting Point | 133-136 °C | |

| Boiling Point | 250 °C at 30 mmHg | [3] |

| Density | 1.531 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol | [3] |

Structural Information

The structure of 3-(4-bromophenyl)propanoic acid is foundational to its reactivity and applications. The propanoic acid chain provides a flexible linker in molecules, while the bromine atom on the phenyl ring serves as a key functional group for further elaboration.

Spectroscopic Profile

The structural features of 3-(4-bromophenyl)propanoic acid give rise to a characteristic spectroscopic fingerprint. The following table outlines the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for reaction monitoring and quality control.

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.1-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be deshielded compared to the protons meta to the bromine. - Aliphatic Protons: Two triplets in the aliphatic region (approx. 2.6-3.0 ppm), corresponding to the two methylene groups of the propanoic acid chain, showing coupling to each other. - Carboxylic Acid Proton: A broad singlet far downfield (typically >10 ppm), which may not always be observed depending on the solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon: A peak in the range of 170-185 ppm.[4] - Aromatic Carbons: Four signals in the aromatic region (approx. 120-145 ppm). The carbon attached to the bromine will be shifted upfield due to the heavy atom effect, while the ipso-carbon (attached to the propanoic acid chain) will also be distinct.[5] - Aliphatic Carbons: Two signals in the aliphatic region (approx. 30-40 ppm) for the two methylene carbons. |

| IR Spectroscopy | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[7] - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] - C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹.[6] - C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.[7] - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.[6] |

| Mass Spectrometry | - Molecular Ion Peak: A peak at m/z corresponding to the molecular weight (229/231 due to the isotopic distribution of bromine). - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, M-45), and benzylic cleavage.[8][9] |

Chapter 2: Synthesis of 3-(4-Bromophenyl)propanoic Acid

The most common and efficient laboratory-scale synthesis of 3-(4-bromophenyl)propanoic acid is through the reduction of the double bond in 4-bromocinnamic acid. Catalytic hydrogenation is the method of choice, offering high yields and selectivity.

Synthetic Pathway: Catalytic Hydrogenation

The hydrogenation of the alkene functional group in 4-bromocinnamic acid is readily achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen source.[10] While traditional methods employ pressurized hydrogen gas, catalytic transfer hydrogenation using a safer hydrogen donor like formic acid has become a popular and effective alternative.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes a robust and scalable method for the synthesis of 3-(4-bromophenyl)propanoic acid from 4-bromocinnamic acid using palladium on carbon and formic acid as the hydrogen donor.[6]

Materials:

-

4-Bromocinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromocinnamic acid (1.0 eq).

-

Add THF as the solvent (approximately 10 mL per gram of starting material).

-

Add 10% Pd/C (5-10 mol%).

-

To the stirred suspension, add triethylamine (5.0 eq) followed by the dropwise addition of formic acid (5.0 eq). The addition of formic acid may be exothermic.

-